Acetophenazine maleate

Catalog No.
S625792
CAS No.
5714-00-1
M.F
C31H37N3O10S
M. Wt
643.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenazine maleate

CAS Number

5714-00-1

Product Name

Acetophenazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone

Molecular Formula

C31H37N3O10S

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

NUKVZKPNSKJGBK-SPIKMXEPSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

1-[10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]ethanone (2Z)-2-Butenedioate; Acetophenazine Maleate; NSC 169180; NSC 70600; Phentoxate; Sch 6673; Tindal; Tindala;

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Mechanism of Action Research:

Acetophenazine maleate's primary use in research is to understand its mechanism of action in treating schizophrenia and other psychotic disorders. It functions as a typical antipsychotic, primarily blocking dopamine D2 receptors in the brain []. This action is believed to help regulate dopamine signaling, which is thought to be dysregulated in these conditions [].

Researchers use various techniques to study its mechanism, including:

  • In vitro binding assays: These assays measure the binding affinity of acetophenazine maleate to different neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors [].
  • Animal models: Researchers use animal models, like rodents, to investigate the effects of acetophenazine maleate on behavior and brain activity. This helps them understand how the drug alters neurotransmitter systems and influences symptoms like hallucinations and delusions.
  • Human neuroimaging studies: These studies use techniques like PET scans to examine the effects of acetophenazine maleate on brain activity in patients with schizophrenia [].

Preclinical Studies:

Preclinical studies involving acetophenazine maleate investigate its potential therapeutic effects in various contexts beyond its established use. These studies often involve animal models and focus on:

  • Neurodegenerative diseases: Researchers are exploring the potential benefits of acetophenazine maleate in diseases like Alzheimer's and Parkinson's, which involve disruptions in dopamine signaling [].
  • Neuroinflammation: Studies are investigating the anti-inflammatory properties of acetophenazine maleate and its potential role in treating conditions like multiple sclerosis.
  • Addiction research: Some studies explore the potential of acetophenazine maleate in treating drug addiction due to its effects on dopamine and other neurotransmitter systems [].

Acetophenazine maleate is a pharmaceutical compound belonging to the class of phenothiazines, which are characterized by a tricyclic structure containing a thiazine ring. The compound is primarily used as an antipsychotic agent, particularly in the treatment of schizophrenia and other psychotic disorders. It acts by antagonizing dopaminergic D2 receptors in the brain, which helps alleviate symptoms such as hallucinations and disorganized thinking. The molecular formula for acetophenazine maleate is C31H37N3O10SC_{31}H_{37}N_{3}O_{10}S, with a molecular weight of approximately 643.71 g/mol .

The primary mechanism of action of acetophenazine is its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway []. This pathway is implicated in psychosis, and by blocking dopamine D2 receptors, acetophenazine helps reduce symptoms like hallucinations and delusions.

Acetophenazine can cause various side effects, including drowsiness, dystonia (involuntary muscle contractions), and tardive dyskinesia (involuntary repetitive movements) []. It can also interact with other medications, so careful monitoring is necessary during treatment.

  • Toxicity: LD50 (oral, rat) = 350 mg/kg [].
  • Flammability: Not readily available in scientific literature, but phenothiazines are generally combustible [].
Typical for phenothiazine derivatives:

  • Oxidation: This reaction can lead to the formation of various oxidized products, potentially affecting its pharmacological properties.
  • Hydrolysis: The maleate salt form can hydrolyze in aqueous environments, releasing acetophenazine and maleic acid.
  • Complexation: Acetophenazine can form complexes with metal ions, which may influence its bioactivity and stability .

The primary biological activity of acetophenazine maleate is its role as an antagonist of dopamine D2 receptors. This mechanism is crucial for its antipsychotic effects, as it reduces dopaminergic overactivity associated with psychosis. Additionally, acetophenazine has shown modest binding to androgen receptors and exhibits antiandrogen activity, which may contribute to its side effects and therapeutic profile .

Pharmacodynamics

  • Dopamine Receptor Antagonism: Blocks postsynaptic D2 receptors in the mesolimbic pathway.
  • Serotonin Receptor Interaction: Binds to serotonin receptor subtypes 5-HT6 and 5-HT7, influencing mood and perception.

The synthesis of acetophenazine maleate typically involves the following steps:

  • Formation of Acetophenazine: This is achieved through a multi-step synthesis starting from phenothiazine, followed by alkylation and acetylation processes.
  • Salt Formation: Acetophenazine is combined with maleic acid in a stoichiometric ratio (two equivalents of maleic acid per mole of acetophenazine) to form the maleate salt. This step often involves dissolving both components in an appropriate solvent and allowing crystallization to occur .

Acetophenazine maleate is primarily used in clinical settings for:

  • Management of Schizophrenia: It helps control symptoms such as delusions and hallucinations.
  • Treatment of Psychotic Disorders: Effective for various psychotic conditions beyond schizophrenia.
  • Potential Use in Other Affective Disorders: Due to its interaction with serotonin receptors, it may have applications in mood disorders .

Research indicates that acetophenazine maleate has several drug interactions that can affect its efficacy and safety:

  • Aluminum Hydroxide: This antacid can reduce the absorption of acetophenazine, leading to decreased serum concentrations and potentially diminished therapeutic effects .
  • Other Antipsychotics: Co-administration with other antipsychotics may enhance side effects or therapeutic outcomes due to additive effects on dopamine receptor pathways .

Understanding these interactions is crucial for optimizing treatment regimens involving acetophenazine maleate.

Acetophenazine maleate shares structural and functional similarities with other compounds in the phenothiazine class. Here are a few notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
ChlorpromazinePhenothiazineAntipsychoticFirst marketed antipsychotic; broad receptor activity
FluphenazinePhenothiazineAntipsychoticLong-acting formulation available
ThioridazinePhenothiazineAntipsychoticNotable for its sedative properties
PerphenazinePhenothiazineAntipsychoticPotent D2 antagonist with less sedation

Uniqueness of Acetophenazine Maleate

Acetophenazine maleate is unique due to its specific receptor binding profile, particularly its interaction with both dopamine and serotonin receptors, which may provide a different therapeutic effect compared to other phenothiazines. Additionally, its antiandrogen activity sets it apart from many other compounds within the same class .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

643.21996556 g/mol

Monoisotopic Mass

643.21996556 g/mol

Heavy Atom Count

45

UNII

3P5HNU5JTC

Related CAS

2751-68-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (20.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

5714-00-1

Wikipedia

Acetophenazine maleate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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